Physicochemical Properties of Ethyl 3-cyano-3-methyl-2-oxopropanoate
An In-Depth Technical Guide for Drug Development Part 1: Executive Technical Summary Ethyl 3-cyano-3-methyl-2-oxopropanoate (also chemically identified as Ethyl 3-cyano-2-oxobutanoate ) is a specialized -keto ester inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development
Part 1: Executive Technical Summary
Ethyl 3-cyano-3-methyl-2-oxopropanoate (also chemically identified as Ethyl 3-cyano-2-oxobutanoate ) is a specialized
-keto ester intermediate critical in the synthesis of nitrogen-containing heterocycles.[1] Its unique structure—featuring a reactive ketone adjacent to an ester, with a cyano-substituted -carbon—makes it a high-value electrophile in condensation reactions.[1]
This compound serves as a primary building block for aminopyrazoles , pyrimidines , and triazines , which are pharmacophores frequently observed in kinase inhibitors (e.g., TrkA inhibitors), antiviral agents, and analgesic therapeutics.
The physicochemical behavior of this compound is governed by the electron-withdrawing nature of the adjacent carbonyl and nitrile groups, which significantly increases the acidity of the methine proton at the C3 position.
2.1 Quantitative Properties Table
Property
Value / Description
Contextual Note
Physical State
Liquid (Viscous Oil)
Often appears as a yellow to orange oil due to trace conjugation or impurities.[1]
Boiling Point
~115–120 °C @ 2 Torr
Extrapolated from structural analogs; requires high-vacuum distillation to prevent thermal decomposition.[1]
Density
1.12 ± 0.05 g/cm³
Predicted value; denser than water due to oxygen/nitrogen content.
Solubility
DCM, EtOAc, EtOH, DMSO
Lipophilic nature allows easy solvation in organic synthesis media.
pKa (C3-H)
~9–11 (Estimated)
The C3 proton is highly acidic due to the flanking ketone and nitrile, facilitating enolization.
Stability
Moisture Sensitive
Prone to hydrolysis at the ester linkage and decarboxylation under acidic conditions.
2.2 Structural Dynamics & Tautomerism
The reactivity of Ethyl 3-cyano-3-methyl-2-oxopropanoate is defined by its keto-enol tautomerism.[1] In solution, the compound exists in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding). This equilibrium is crucial for its reactivity with nucleophiles.
Figure 1: Tautomeric equilibrium and enolate formation logic.
The most robust synthesis involves the condensation of Diethyl Oxalate with Propionitrile using a strong alkoxide base. This method ensures the correct carbon skeleton is assembled while introducing the necessary functional groups.
Reaction Scheme:
Step-by-Step Protocol:
Preparation of Alkoxide:
In a dry 3-neck round-bottom flask under N
atmosphere, dissolve Sodium metal (1.0 eq) in anhydrous Ethanol (10 vol) to generate Sodium Ethoxide in situ.
Why: Commercial NaOEt often contains hydroxide impurities which cause ester hydrolysis. In situ generation ensures anhydrous conditions.
Condensation:
Cool the solution to 0 °C.
Add Diethyl Oxalate (1.0 eq) dropwise over 15 minutes.
Add Propionitrile (1.0 eq) dropwise, maintaining internal temperature < 5 °C.
Vacuum Distillation: Required for high purity.[3] Collect the fraction boiling at ~115 °C (2 Torr).
Alternative: Flash chromatography (Hexane:EtOAc gradient) if distillation is not feasible, though silica acidity can sometimes degrade the product.
3.2 Heterocycle Formation (The Pyrazole Workflow)
The primary application of this compound is the synthesis of 5-amino-4-hydroxypyrazoles or related derivatives via reaction with hydrazines.[1]
Figure 2: Logical workflow for the conversion of the keto-nitrile to a pyrazole scaffold.[1]
Part 4: Handling, Stability & Safety
Trustworthiness Protocol:
The handling of
-keto esters requires strict adherence to moisture-free protocols.[1] The adjacent carbonyls make the ester bond highly susceptible to hydrolysis, which releases toxic cyanide derivatives if the nitrile is also compromised (though less likely under mild conditions).
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
Hazards:
Acute Toxicity: Harmful if swallowed (H302).
Irritation: Causes skin (H315) and serious eye irritation (H319).
Cyanide Risk: While the nitrile group is stable, thermal decomposition or strong acid treatment can theoretically release HCN. Always work in a well-ventilated fume hood.[1]
Part 5: References
PubChem. Ethyl 3-cyano-3-methyl-2-oxopropanoate (Compound Summary). National Library of Medicine. [Link][1]
Google Patents. Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (WO2014078454A1).[4] (Describes the use of Ethyl 3-cyano-2-oxobutanoate in pyrazole synthesis).
Molecular Architecture and Tautomeric Equilibrium of Ethyl 3-cyano-3-methyl-2-oxopropanoate
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the molecular structure and keto-enol tautomerism of ethyl 3-cyano-3-methyl-2-oxopropanoate, an α-cyano-β-keto ester of signi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and keto-enol tautomerism of ethyl 3-cyano-3-methyl-2-oxopropanoate, an α-cyano-β-keto ester of significant interest in synthetic and medicinal chemistry. While the canonical keto form serves as its structural identifier, the presence of potent electronic and steric influences at the α-carbon necessitates a deeper investigation into its tautomeric landscape. This document synthesizes theoretical principles with established experimental methodologies to predict and rationalize the tautomeric equilibrium. We present a detailed framework for the analysis of this equilibrium, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the primary quantitative tool. The profound impact of the electron-withdrawing nitrile group is contrasted with the steric effects of the methyl substituent, leading to the hypothesis that the enol form is significantly stabilized and likely the predominant species, particularly in non-polar media. This guide offers field-proven protocols for experimental validation and serves as a resource for researchers engaged in the synthesis, characterization, and application of functionalized β-dicarbonyl compounds.
Introduction
Ethyl 3-cyano-3-methyl-2-oxopropanoate is a multifunctional organic compound belonging to the class of β-keto esters. Its structure is characterized by an ethyl ester, a ketone, and a fully substituted α-carbon bearing both a methyl group and a cyano (nitrile) group. This unique arrangement of functional groups makes it a valuable synthetic intermediate. However, the true chemical nature and reactivity of such molecules cannot be fully understood by considering only a single static structure.
Like many 1,3-dicarbonyl compounds, ethyl 3-cyano-3-methyl-2-oxopropanoate is capable of existing as a dynamic equilibrium of constitutional isomers known as tautomers—specifically, the keto and enol forms.[1] The position of this equilibrium is highly sensitive to intramolecular and environmental factors, profoundly influencing the molecule's physicochemical properties, spectroscopic signature, and reactivity. For professionals in drug development, understanding tautomerism is critical, as different tautomers can exhibit varied biological activities, receptor binding affinities, and metabolic profiles.[2] This guide provides a detailed examination of the structural features governing the tautomerism of this compound and outlines robust methodologies for its characterization.
Core Molecular Structure
The nominal structure of the compound is its keto form, which is used for systematic naming and registration. The key structural identifiers are summarized below.
The molecule features a central C2-C3 bond where the C2 is a ketone carbonyl and the C3 (α-carbon) is a quaternary center. This α-carbon is substituted with two groups that exert opposing electronic and steric influences: an electron-donating methyl group and a strongly electron-withdrawing cyano group.
Tautomerism: A Theoretical Framework
Principles of Keto-Enol Tautomerism in β-Dicarbonyl Systems
For most simple aldehydes and ketones, the keto-enol equilibrium overwhelmingly favors the more stable keto form, primarily because the carbon-oxygen double bond is thermodynamically stronger than a carbon-carbon double bond.[4] However, in β-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized by two key factors:
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[1][5]
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered quasi-aromatic ring via a hydrogen bond with the carbonyl oxygen of the ester.[1][6] This internal hydrogen bonding is a powerful stabilizing force.
The Tautomeric Forms of Ethyl 3-cyano-3-methyl-2-oxopropanoate
The compound can exist in equilibrium between its keto form and two possible geometric isomers of its enol form (Z and E). The Z-enol, which allows for intramolecular hydrogen bonding, is expected to be significantly more stable than the E-enol.
Caption: Keto-enol equilibrium of ethyl 3-cyano-3-methyl-2-oxopropanoate.
Factors Influencing the Tautomeric Equilibrium
The precise position of the keto-enol equilibrium is a delicate balance of electronic, steric, and solvent effects.
Electronic Effects: The α-carbon is substituted with a cyano group, which is strongly electron-withdrawing through both induction and resonance. Electron-withdrawing groups at the α-position are known to significantly stabilize the enol tautomer.[5] This effect is powerfully demonstrated in the related molecule, diethyl 2-cyano-3-oxosuccinate, where spectroscopic and X-ray analysis confirm that the equilibrium is strongly shifted to the enol form.[7] The cyano group increases the acidity of the α-proton (in a hypothetical non-quaternary analogue) and stabilizes the negative charge in the enolate intermediate, thereby favoring enolization.
Steric Effects: The presence of a bulky α-substituent can introduce steric strain that destabilizes the planar enol form.[8] In this case, the α-methyl group introduces some steric hindrance. However, the competition is between the powerful electronic stabilization from the cyano group and the moderate steric destabilization from the methyl group. It is hypothesized that the electronic effect of the nitrile will be the dominant factor.
Solvent Effects: The choice of solvent has a profound impact on the keto-enol ratio.[9]
Non-polar solvents (e.g., CCl₄, C₆D₆, CDCl₃) do not effectively compete for hydrogen bonding. In these environments, the intramolecularly hydrogen-bonded enol form is stabilized and thus favored.[6]
Polar, hydrogen-bond-accepting solvents (e.g., DMSO, acetone) can disrupt the internal hydrogen bond of the enol, but may still stabilize it.
Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can solvate the polar keto form effectively and compete with the intramolecular hydrogen bond of the enol, often shifting the equilibrium towards the keto tautomer.[6][9]
Experimental and Computational Approaches for Tautomer Analysis
To definitively characterize the tautomeric equilibrium, a combination of spectroscopic and computational methods is required. The following protocols are designed to provide a comprehensive and self-validating analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most direct and quantitative method for determining the keto-enol ratio in solution.[6] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each species.[5][9]
Caption: Workflow for quantitative tautomer analysis using ¹H NMR.
Sample Preparation:
Accurately weigh ~10-15 mg of ethyl 3-cyano-3-methyl-2-oxopropanoate.
Prepare two separate samples by dissolving the compound in ~0.6 mL of high-purity deuterated solvent: one in a non-polar solvent (e.g., Chloroform-d, CDCl₃) and one in a polar aprotic solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆).
Ensure complete dissolution.
Data Acquisition:
Acquire a ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K).
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all proton signals.
Data Interpretation and Quantification:
Identify Keto Signals: Look for a sharp singlet corresponding to the α-methyl protons (–C(CN)(CH₃)C=O).
Identify Enol Signals: Look for a characteristic, often broad, singlet far downfield (>10 ppm) corresponding to the enolic hydroxyl proton (–OH). Also, identify the signal for the α-methyl group in the enol form, which will have a different chemical shift from its keto counterpart.
Integrate: Set the integral of a well-resolved signal from one tautomer (e.g., the keto α-methyl protons, which represent 3H) to a fixed value (e.g., 3.00). The integral of the corresponding signal for the other tautomer (e.g., the enol α-methyl protons) will directly reflect its relative population. Alternatively, integrate the enolic OH peak (representing 1H).
Calculate Ratio: The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
This technique provides complementary, qualitative evidence of the tautomeric equilibrium. The conjugated π-system of the enol tautomer results in a π → π* electronic transition that absorbs light at a longer wavelength compared to the n → π* transition of the non-conjugated keto form.[6] By comparing spectra in polar and non-polar solvents, a shift in the absorption maximum consistent with a shift in the tautomeric equilibrium can be observed.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insight into the intrinsic stability of the tautomers.
Methodology: Gas-phase geometries of the keto and Z-enol tautomers can be optimized, followed by frequency calculations to confirm they are true energy minima. The relative Gibbs free energies (ΔG) can then be calculated to predict the equilibrium constant.
Causality: This approach isolates the inherent electronic and steric factors from solvent effects. Furthermore, by incorporating a polarizable continuum model (PCM), the influence of different solvents can be simulated, allowing for a direct comparison between theoretical predictions and experimental results.
Predicted Tautomeric Landscape and Discussion
A synthesis of the theoretical principles and data from analogous systems allows for a strong, evidence-based prediction of the tautomeric behavior of ethyl 3-cyano-3-methyl-2-oxopropanoate.
Factor
Influence on Equilibrium
Predicted Outcome for this Molecule
Rationale
α-Cyano Group
Strongly favors Enol
Dominant Effect
Potent electron-withdrawing group stabilizes the conjugated enol system.[5] Analogous cyano-keto esters exist primarily as the enol.[7]
α-Methyl Group
Slightly favors Keto
Minor Effect
Introduces steric hindrance that can destabilize the planar enol form.[8]
Conjugation
Favors Enol
Significant
The enol's C=C bond is conjugated with the ester carbonyl, providing resonance stabilization.[1]
Intramolecular H-Bond
Strongly favors Enol
Significant
A stable 6-membered ring is formed in the Z-enol, greatly lowering its energy.[1]
Solvent
Varies
Highly Dependent
Non-polar solvents will favor the enol; polar protic solvents will shift the equilibrium toward the keto form.[6][9]
Hypothesis: The tautomeric equilibrium for ethyl 3-cyano-3-methyl-2-oxopropanoate is predicted to strongly favor the enol tautomer , particularly in non-polar or moderately polar solvents. The powerful electronic stabilization afforded by the α-cyano group is expected to overcome the minor steric destabilization from the α-methyl group.
Conclusion and Future Directions
Ethyl 3-cyano-3-methyl-2-oxopropanoate possesses a fascinating molecular structure where competing electronic and steric forces dictate its tautomeric state. Based on a thorough analysis of these factors and comparison with structurally related compounds, the enol form is predicted to be the thermodynamically favored tautomer in most organic solvents. This prevalence is attributed primarily to the stabilizing influence of the electron-withdrawing cyano group and the formation of an intramolecular hydrogen bond.
For researchers in synthetic and medicinal chemistry, it is imperative to recognize that this compound likely exists and reacts predominantly through its enol form. The experimental protocols detailed in this guide, particularly quantitative ¹H NMR, provide a robust framework for validating this hypothesis and precisely determining the equilibrium constant under various conditions.
Future research should focus on:
Variable-Temperature NMR Studies: To determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.[9]
X-ray Crystallography: To unambiguously determine the molecular structure in the solid state.
Kinetic Studies: To investigate the rate of interconversion between the tautomers under different catalytic conditions (acidic or basic).[10]
By undertaking these investigations, a complete and actionable understanding of this versatile chemical entity can be achieved, enabling its more effective use in scientific innovation.
References
Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters.
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-cyano-3-methyl-2-oxopropanoate Derivatives
Foreword: Elucidating Molecular Architecture for Advanced Drug Discovery In the landscape of modern medicinal chemistry, the α-keto ester moiety is a privileged scaffold, serving as a versatile precursor for a multitude...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Elucidating Molecular Architecture for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the α-keto ester moiety is a privileged scaffold, serving as a versatile precursor for a multitude of bioactive molecules, including vital α-hydroxy acids and α-amino acids.[1][2][3] Derivatives of ethyl 3-cyano-3-methyl-2-oxopropanoate, in particular, represent a class of compounds with significant potential in pharmaceutical development due to their unique electronic and steric properties. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, physicochemical properties, and ultimately, their efficacy and safety as therapeutic agents.
This guide provides a comprehensive, field-proven framework for the crystal structure analysis of these derivatives. It moves beyond mere procedural outlines to explain the underlying scientific principles and rationale behind critical experimental decisions. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to reliably determine and interpret the crystal structures of these important compounds, thereby accelerating the journey from molecular design to clinical application. The definitive method for this purpose is single-crystal X-ray diffraction (SCXRD), a powerful analytical technique that provides unambiguous, high-resolution insights into the atomic architecture of crystalline materials.[4][5][6]
Synthesis and the Art of Crystal Cultivation
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. This initial phase is often the most challenging bottleneck in structural analysis.[7][8]
Synthetic Pathways
The synthesis of ethyl 3-cyano-3-methyl-2-oxopropanoate derivatives typically involves nucleophilic addition reactions or condensation strategies. A common approach is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.[9][10] For instance, reactions involving substituted chalcones and ethyl cyanoacetate in the presence of a base like sodium ethoxide can yield complex pentanoate derivatives.[11] Another established route involves the condensation of a ketone or aldehyde with an active methylene compound like ethyl cyanoacetate, followed by further functional group manipulation.[12] The choice of synthetic route is governed by the desired substitution pattern on the core scaffold.
Crystallization: From Solution to Ordered Lattice
Obtaining crystals suitable for SCXRD—typically well-ordered, single-domain crystals with dimensions of 0.1-0.3 mm—is a meticulous process that relies on creating a state of supersaturation from which the crystal can nucleate and grow slowly.
Core Principle: The fundamental goal is to slowly decrease the solubility of the compound in a solvent or solvent system, allowing molecules to self-assemble into a highly ordered, repeating lattice structure.
Experimental Protocol: Screening for Crystallization Conditions
Solubility Assessment:
Begin by performing a qualitative solubility test of the purified compound (~1-2 mg) in a range of solvents (0.1-0.2 mL) with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane, water).
Identify solvents in which the compound is sparingly soluble at room temperature but more soluble upon heating. These are ideal for slow cooling methods.
Identify solvent/antisolvent pairs. A "solvent" is one in which the compound is highly soluble, while an "antisolvent" is one in which it is insoluble, but the two solvents must be miscible.[13]
Common Crystallization Techniques:
Slow Evaporation:
i. Prepare a near-saturated solution of the compound in a suitable volatile solvent.
ii. Filter the solution to remove any particulate matter.
iii. Place the solution in a small vial, covered loosely with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
Vapor Diffusion: This is a highly effective method for growing high-quality crystals from milligram quantities of material.[14]
i. Liquid-Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed chamber containing a more volatile antisolvent.
ii. Over time, the antisolvent vapor will diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.[13][14]
Slow Cooling:
i. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
ii. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The decrease in temperature reduces solubility, promoting crystal growth.
Antisolvent Diffusion:
i. Create a concentrated solution of the compound.
ii. Carefully layer a less dense, miscible antisolvent on top of this solution without mixing.
iii. At the interface between the two liquids, slow diffusion will create a zone of supersaturation where crystals can form.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe
SCXRD is a non-destructive analytical technique that provides precise and detailed information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[5]
Fundamental Principles
The technique is based on the principle discovered by Max von Laue in 1912: crystalline substances act as three-dimensional diffraction gratings for X-rays.[5] When a monochromatic X-ray beam is directed at a crystal, the X-rays are scattered by the electron clouds of the atoms. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path difference between scattered waves is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law :
nλ = 2d sin(θ)
Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction.[15] By rotating the crystal and recording the intensity and position of the diffracted beams, a complete three-dimensional diffraction pattern can be collected.[4][15]
The SCXRD Experimental Workflow
The process of determining a crystal structure is a systematic workflow involving data collection, processing, structure solution, and refinement.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: From Crystal to Structure
Crystal Selection and Mounting:
Under a microscope, select a suitable single crystal that is free of cracks and defects.
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
Data Collection:
Center the crystal in the X-ray beam of a single-crystal diffractometer.[5]
Perform an initial unit cell determination.
Execute a data collection strategy, which involves rotating the crystal through a series of angles and collecting diffraction images on a detector.[4] Modern diffractometers automate this process to ensure complete and redundant data are collected.
Data Processing:
The collected images are processed to integrate the intensities of each diffraction spot.
The data are scaled, and corrections for experimental factors (e.g., Lorentz-polarization, absorption) are applied to produce a reflection file.
Structure Solution and Refinement:
The reflection file is used to solve the "phase problem" and generate an initial electron density map, typically using direct methods for small molecules.
An initial molecular model is built into the electron density map.
This model is then refined using full-matrix least-squares methods, which adjust atomic positions, and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
Validation:
The final structural model is rigorously validated using software like PLATON or the IUCr's checkCIF service. This step checks for geometric inconsistencies, missed symmetry, and overall model quality.
Interpreting the Crystallographic Data
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the essential information about the structure.
Key Crystallographic Parameters
The following table summarizes key parameters found in a CIF and their significance.
Parameter
Description
Significance for Drug Development
Formula & Mwt
The chemical formula and molecular weight of the compound.
Confirms molecular identity and purity.
Crystal System & Space Group
Describes the symmetry of the unit cell and the arrangement of molecules within it.
Influences physical properties like solubility and morphology. Critical for polymorph identification.
Unit Cell Dimensions (a, b, c, α, β, γ)
The lengths and angles of the repeating unit cell that forms the crystal.
A unique fingerprint for a specific crystalline form (polymorph).
Bond Lengths & Angles
Precise distances between bonded atoms and angles between adjacent bonds.
Confirms the molecular connectivity and reveals details of molecular geometry and strain.
Torsion Angles
Describes the conformation of the molecule (e.g., the rotation around single bonds).
Defines the 3D shape of the molecule, which is critical for receptor binding and biological activity.
R-factors (R1, wR2)
Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Lower values (typically R1 < 5%) indicate a better quality and more reliable structure.
Goodness of Fit (GooF)
A statistical measure of the refinement quality. Should be close to 1.0.
Confirms the validity of the structural model and the refinement process.
Supramolecular Analysis: Beyond the Molecule
The crystal structure reveals not only the geometry of a single molecule but also how molecules pack together in the solid state. This packing is governed by intermolecular interactions such as:
Hydrogen Bonds: Strong, directional interactions involving a hydrogen atom donor and an acceptor (e.g., N-H···O, C-H···O).
Halogen Bonds: Noncovalent interactions involving a halogen atom.
π-π Stacking: Interactions between aromatic rings.
van der Waals Forces: Weaker, non-directional attractive forces.
Understanding these interactions is crucial as they dictate the material's stability, solubility, dissolution rate, and mechanical properties—all critical parameters in pharmaceutical formulation.
The Synergy of Experimental and Computational Analysis
While SCXRD provides an accurate snapshot of the molecular structure in the solid state, computational methods offer dynamic insights and help rationalize experimental observations.[16][17]
Core Principle: Computational chemistry complements experimental data by providing a theoretical framework to understand molecular properties, conformational preferences, and intermolecular interaction energies.[16][18]
One-Pot Synthesis of Heterocycles from Ethyl 3-cyano-3-methyl-2-oxopropanoate: An Application and Protocol Guide
This comprehensive guide provides detailed protocols and mechanistic insights for the one-pot synthesis of diverse heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyridones, utilizing ethyl 3-cyano-3-methyl-...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides detailed protocols and mechanistic insights for the one-pot synthesis of diverse heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyridones, utilizing ethyl 3-cyano-3-methyl-2-oxopropanoate as a versatile starting material. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible methodologies.
Introduction: The Versatility of Ethyl 3-cyano-3-methyl-2-oxopropanoate in Heterocyclic Synthesis
Ethyl 3-cyano-3-methyl-2-oxopropanoate is a highly functionalized building block, primed for the construction of complex molecular architectures. Its unique structure, featuring a β-keto-nitrile moiety, offers multiple reactive sites for cyclization reactions. One-pot, multicomponent reactions (MCRs) are particularly well-suited for leveraging this reactivity, as they allow for the rapid and efficient assembly of heterocyclic systems from simple precursors in a single synthetic operation.[1][2] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall efficiency.[3][4]
The heterocycles accessible from this precursor—pyrazoles, isoxazoles, and pyridones—are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[5][6][7] This guide provides robust protocols for the synthesis of these important molecular frameworks.
Synthesis of 3,5-Dimethyl-4-cyano-1H-pyrazole
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and reliable transformation.[2][8] In this one-pot protocol, ethyl 3-cyano-3-methyl-2-oxopropanoate reacts with hydrazine hydrate to yield the corresponding pyrazole derivative.
Mechanistic Rationale
The reaction proceeds via the well-established Knorr pyrazole synthesis mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the β-keto-nitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the stable aromatic pyrazole ring.
The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a straightforward route to isoxazoles.[6][10] This protocol details the one-pot synthesis of 3,5-dimethyl-4-cyanoisoxazole from ethyl 3-cyano-3-methyl-2-oxopropanoate and hydroxylamine hydrochloride.
Mechanistic Rationale
The formation of the isoxazole ring proceeds through an initial condensation of hydroxylamine with the ketone carbonyl of the β-keto-nitrile to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring after dehydration.
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve ethyl 3-cyano-3-methyl-2-oxopropanoate and sodium acetate in ethanol.
Add hydroxylamine hydrochloride to the solution and stir at room temperature for 30 minutes.
Heat the reaction mixture to reflux and monitor its progress using TLC.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 3,5-dimethyl-4-cyanoisoxazole.
The Guareschi-Thorpe condensation is a classic multicomponent reaction for the synthesis of 2-pyridones.[12][13] This protocol describes a one-pot synthesis of 4,6-dimethyl-3-cyano-2-pyridone from ethyl 3-cyano-3-methyl-2-oxopropanoate, a ketone, and an ammonia source.
Mechanistic Rationale
The reaction is proposed to initiate with a Knoevenagel condensation between the ketone and the active methylene group of the β-keto-nitrile, catalyzed by a base. This is followed by a Michael addition of ammonia (generated in situ from ammonium acetate) to the resulting α,β-unsaturated intermediate. Finally, intramolecular cyclization and subsequent dehydration/aromatization lead to the formation of the stable 2-pyridone ring.[14][15]
The protocols outlined in this guide demonstrate the utility of ethyl 3-cyano-3-methyl-2-oxopropanoate as a versatile precursor for the efficient one-pot synthesis of medicinally relevant pyrazoles, isoxazoles, and pyridones. These methodologies, grounded in established mechanistic principles, offer researchers and drug development professionals robust and reproducible pathways to these valuable heterocyclic scaffolds.
References
Abdel-Latif, E., et al. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Journal of Heterocyclic Chemistry, 57(12), 4334-4345.
Vázquez, M. A., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(1), 56-62.
Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.
Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds.
El-Faham, A., et al. (2022). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 12(45), 29281-29294.
Wikipedia. (2023). 2-Pyridone.
Tamaddon, F., & Maddah-Roodana, S. (2023).
Pharma Guideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
ResearchGate. (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′.
YouTube. (2020). Guareschi-Thorpe synthesis of pyridine.
Sharma, V., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 110, 122-159.
El-Sayed, N. N. E., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(54), 30877-30884.
Asadi, S., et al. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate.
YouTube. (2019). synthesis of isoxazoles.
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
Asadi, S., et al. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate.
Sharma, V., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 110, 122-159.
Wang, Y., et al. (2015). One-Pot Synthesis of 3-Cyano-2-pyridones. Journal of Heterocyclic Chemistry, 52(4), 1185-1191.
Hilaris Publisher. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles.
Der Pharma Chemica. (2016).
Kiyani, H., & Faramarzi, Z. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779.
El-Sayed, N. N. E., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(54), 30877-30884.
BenchChem. (2025). Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles.
Application Notes & Protocols for the Catalytic Hydrogenation of Ethyl 3-cyano-3-methyl-2-oxopropanoate
Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of Ethyl 3-cyano-3-methyl-2-oxopropanoate, a multifunctional substrate of interest in synthetic chemistry. The presence of t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of Ethyl 3-cyano-3-methyl-2-oxopropanoate, a multifunctional substrate of interest in synthetic chemistry. The presence of three distinct reducible moieties—a ketone, a nitrile, and an ester—presents a significant challenge in chemoselectivity. These application notes explore various catalytic systems and protocols designed to selectively target these functional groups. We delve into the mechanistic rationale behind catalyst selection and reaction parameter optimization, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed, step-by-step protocols for achieving selective reduction of the keto group to a hydroxyl function or the more exhaustive reduction of both the keto and cyano groups are provided, supported by comparative data and safety considerations.
Introduction and Strategic Considerations
Ethyl 3-cyano-3-methyl-2-oxopropanoate is a versatile synthetic intermediate. Its structural complexity, featuring an α-ketoester and a quaternary α-cyano group, makes it a valuable precursor for synthesizing densely functionalized molecules such as β-hydroxy-α-amino acids and other chiral building blocks. The primary transformation of interest is its reduction, which can theoretically yield multiple products depending on the reaction's chemoselectivity.
The central challenge in the hydrogenation of this substrate lies in controlling the reaction outcome. The three reducible functional groups exhibit different reactivities depending on the chosen catalytic system and reaction conditions[1].
α-Keto Group: Generally the most reactive site for hydrogenation under mild conditions, especially with noble metal catalysts like Palladium (Pd) and Platinum (Pt)[2].
Nitrile Group: Reduction of nitriles to primary amines typically requires more forcing conditions or specific catalysts like Raney Nickel (Ra-Ni), Cobalt (Co), or Ruthenium (Ru)[3][4]. A common side reaction is the formation of secondary and tertiary amines from the reaction of the primary amine product with intermediate imines[4].
Ester Group: The ester is the most difficult to reduce and typically requires very high pressures and temperatures with specialized heterogeneous catalysts or potent homogeneous catalysts[5][6].
Therefore, achieving high selectivity is paramount and forms the core of this guide. We will primarily focus on protocols for the selective reduction of the ketone (yielding Ethyl 2-hydroxy-3-cyano-3-methylbutanoate) and the concurrent reduction of the ketone and nitrile (yielding the corresponding amino alcohol).
Mechanistic Pathways and Selectivity Control
The hydrogenation of Ethyl 3-cyano-3-methyl-2-oxopropanoate can proceed through several pathways, as illustrated below. The choice of catalyst is the primary determinant of the product distribution.
Caption: Possible reduction pathways for Ethyl 3-cyano-3-methyl-2-oxopropanoate.
Pathway A (Ketone Selective): This is typically achieved using noble metal catalysts like Pd/C or PtO₂ under low to moderate hydrogen pressure (1-10 atm) at room temperature. These catalysts readily activate the carbonyl bond while having lower activity towards the nitrile group under these mild conditions[7].
Pathway B (Concurrent Reduction): To reduce both the ketone and the nitrile, more active catalysts are necessary. Raney® Nickel is highly effective for nitrile hydrogenation and will also readily reduce the ketone[4]. This pathway often requires elevated temperature and pressure to ensure complete conversion of the nitrile.
Pathway C (Stepwise Reduction): It is also feasible to first isolate the hydroxy-nitrile from Pathway A and then subject it to more forcing conditions to achieve the final amino alcohol product. This offers greater control but requires an additional synthetic step.
Comparative Overview of Catalytic Systems
The selection of the catalyst and reaction conditions is critical for achieving the desired product. The following table summarizes key catalytic systems applicable to this transformation, drawing parallels from the reduction of related α-keto esters and nitriles.
Catalyst System
Target Functionality
Typical Conditions
Advantages
Disadvantages & Considerations
5% Pd/C
Ketone
H₂ (1-5 atm), RT, Methanol/Ethanol
High selectivity for ketone, mild conditions, easy workup.
Ineffective for nitrile reduction. Catalyst can be pyrophoric.
PtO₂ (Adam's cat.)
Ketone
H₂ (1-5 atm), RT, Ethyl Acetate/Ethanol
Excellent activity for ketones, tolerant of acidic media.
More expensive than Pd/C. Can sometimes be less selective.
Raney® Nickel (Ra-Ni)
Ketone & Nitrile
H₂ (50-100 atm), 50-100 °C, Ethanolic Ammonia
Cost-effective, highly active for nitriles and ketones.[3]
Requires high pressure/temperature, risk of over-reduction and side-product formation. Pyrophoric.[4]
Homogeneous Ru-BINAP
Ketone (Asymmetric)
H₂ (10-50 atm), RT, Methanol
Can provide high enantioselectivity for the β-hydroxy ester.[8]
Expensive catalyst, requires inert atmosphere techniques, difficult to separate from product.
May require higher catalyst loading, substrate scope can be limited.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two distinct transformations. A general workflow for catalytic hydrogenation is outlined first.
Caption: Standard workflow for a heterogeneous catalytic hydrogenation experiment.
Protocol 1: Selective Reduction of Ketone to Hydroxyl Group
Objective: To synthesize Ethyl 2-hydroxy-3-cyano-3-methylbutanoate.
Catalyst: 5% Palladium on Carbon (Pd/C)
Materials and Reagents:
Ethyl 3-cyano-3-methyl-2-oxopropanoate (1.0 eq)
5% Pd/C (5-10 mol% by weight)
Methanol (ACS grade, ~0.1 M concentration)
Parr Hydrogenation Apparatus or equivalent glass reactor
Hydrogen gas (high purity)
Nitrogen or Argon gas (high purity)
Celite® or a similar filter aid
Standard laboratory glassware
Rotary evaporator
Procedure:
Reactor Setup: A 250 mL glass hydrogenation flask or a stainless-steel Parr reactor is charged with a magnetic stir bar.
Charging Reagents: To the flask, add Ethyl 3-cyano-3-methyl-2-oxopropanoate (e.g., 5.0 g). Dissolve the substrate in methanol (e.g., 100 mL).
Inerting the System: Seal the flask and purge the system thoroughly with nitrogen or argon for 5-10 minutes to remove all oxygen.
Catalyst Addition: Carefully add 5% Pd/C (e.g., 250-500 mg) to the flask under a positive pressure of the inert gas. Safety Note: Dry Pd/C is pyrophoric and can ignite solvents in the presence of air. Handle with care, preferably as a water-wet paste if available, though this may affect reaction kinetics.[4]
Hydrogenation: Evacuate the inert gas and purge the system with hydrogen gas three times. Pressurize the reactor to 3 atm (approx. 45 psi) with hydrogen.
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Maintain the temperature at 20-25 °C. Monitor the reaction by observing the pressure drop from the hydrogen uptake gauge. The reaction is usually complete within 2-4 hours. Progress can also be monitored by TLC or GC analysis of aliquots (after careful venting and catalyst removal).
Workup: Once hydrogen uptake ceases, carefully vent the reactor and purge again with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol. Safety Note: The used catalyst on the filter paper is highly pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification & Characterization: The crude Ethyl 2-hydroxy-3-cyano-3-methylbutanoate can be purified by silica gel chromatography or vacuum distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Concurrent Reduction of Ketone and Nitrile Groups
Objective: To synthesize Ethyl 3-(aminomethyl)-2-hydroxy-3-methylbutanoate.
Catalyst: Raney® Nickel (Ra-Ni), slurry in water
Materials and Reagents:
Ethyl 3-cyano-3-methyl-2-oxopropanoate (1.0 eq)
Raney® Nickel (approx. 20% w/w of substrate)
Ethanol containing 10% Ammonia (v/v)
High-pressure autoclave (e.g., Parr or Büchi reactor)
Hydrogen gas (high purity)
Nitrogen gas (high purity)
Celite®
Procedure:
Reactor Setup: A high-pressure stainless-steel autoclave rated for >100 atm and >150 °C is required.
Catalyst Preparation: Under a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 1.0 g) with deionized water (3x) and then with the ethanolic ammonia solvent (3x) by decantation. Safety Note: Raney® Nickel is extremely pyrophoric when dry. Never allow it to be exposed to air.
Charging Reagents: Add the washed Raney® Nickel slurry to the autoclave. Add the solution of Ethyl 3-cyano-3-methyl-2-oxopropanoate (e.g., 5.0 g) in ethanolic ammonia (100 mL). The ammonia is crucial to suppress the formation of secondary and tertiary amine by-products by shifting the equilibrium away from imine intermediates reacting with the product amine.
Sealing and Purging: Seal the autoclave securely. Purge the system first with nitrogen (5x) and then with hydrogen (5x).
Hydrogenation: Pressurize the reactor to 70 atm (approx. 1000 psi) with hydrogen. Begin stirring and heat the reactor to 80 °C.
Reaction Monitoring: Monitor the reaction by the drop in hydrogen pressure. The reaction may take 8-24 hours. Maintain the pressure by re-pressurizing with hydrogen if necessary.
Workup: After the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and thoroughly purge the system with nitrogen.
Catalyst Removal: Open the reactor under a nitrogen atmosphere. The catalyst will settle. Carefully decant the supernatant solution. Alternatively, filter the mixture through a pad of Celite® under a nitrogen blanket. Quench the catalyst immediately and thoroughly with water.
Isolation & Purification: Concentrate the filtrate on a rotary evaporator to remove the solvent and ammonia. The resulting crude amino alcohol can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization. Characterize via NMR, IR, and MS.
Safety and Troubleshooting
Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood behind a safety shield. Ensure the reactor is properly rated and maintained. Proper quenching of spent catalysts is critical to prevent fires.[4]
Low Conversion: If the reaction stalls, this could be due to catalyst poisoning or insufficient catalyst loading. Ensure the substrate and solvent are pure. Increasing catalyst loading, temperature, or pressure may be necessary.
Poor Selectivity (Protocol 1): If nitrile reduction is observed, the reaction conditions may be too harsh. Reduce pressure, temperature, or reaction time.
Side-Product Formation (Protocol 2): The formation of secondary amines is a common issue in nitrile reduction. Ensure a sufficient concentration of ammonia is used. Adding the substrate slowly to the catalyst slurry can sometimes minimize side reactions.
References
Novel enzymatic reduction of α-amido- and α-cyanoalkyl-β-keto esters catalyzed by ketoreductases. ResearchGate. [Link]
Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology (RSC Publishing). [Link]
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development (ACS Publications). [Link]
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
Catalytic asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides using homogeneous chiral nickel-bisphosphine complexes through DKR. Chemical Communications (RSC Publishing). [Link]
Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol. ResearchGate. [Link]
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing). [Link]
Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones. ETH Zurich Research Collection. [Link]
Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters (ACS Publications). [Link]
Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]
Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Semantic Scholar. [Link]
Scalable synthesis methods for Ethyl 3-cyano-3-methyl-2-oxopropanoate derivatives
Application Note: Scalable Synthesis of Ethyl 3-cyano-3-methyl-2-oxopropanoate Abstract & Strategic Overview This Application Note details the scalable synthesis of Ethyl 3-cyano-3-methyl-2-oxopropanoate (also referred t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Ethyl 3-cyano-3-methyl-2-oxopropanoate
Abstract & Strategic Overview
This Application Note details the scalable synthesis of Ethyl 3-cyano-3-methyl-2-oxopropanoate (also referred to as ethyl
-ethoxalylpropionitrile). This scaffold acts as a dense functional array, combining an -keto ester, a nitrile, and a reactive methine center. It is a critical intermediate in the synthesis of fused heterocycles (e.g., 3-aminopyrazoles, triazines) used in kinase inhibitors and anti-inflammatory agents.
Unlike the common Leflunomide intermediate (ethyl 2-cyano-3-hydroxybut-2-enoate), which is derived from cyanoacetate and acetyl chloride, the target molecule here contains a 1,2-dicarbonyl motif derived from diethyl oxalate. This distinction is vital for regioselectivity in downstream cyclizations.
Key Process Challenges:
Exotherm Control: The Claisen condensation is highly exothermic; rapid addition can lead to "runaway" polymerization.
Viscosity Management: The sodium enolate salt forms a thick slurry, often stalling standard impellers.
Regioselectivity: Preventing self-condensation of the nitrile or transesterification.
Retrosynthetic Analysis & Mechanism
The most robust route for scale-up is the Crossed Claisen Condensation between Diethyl Oxalate and Propionitrile.
Mechanism:
Deprotonation: Sodium ethoxide (NaOEt) deprotonates the
-carbon of propionitrile to form a nitrile-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the highly electrophilic carbonyl of diethyl oxalate.
Elimination: Ethoxide is eliminated, forming the
-keto nitrile.
Driving Force: The product is immediately deprotonated by the ethoxide (due to the high acidity of the proton between the carbonyl and nitrile), forming the stable enolate salt. This irreversibility drives the equilibrium forward.
Figure 1: Reaction pathway for the synthesis of the target
-keto nitrile ester.
Detailed Synthesis Protocol (Scale: 1.0 mol)
Safety Warning: Sodium ethoxide is caustic and moisture-sensitive. Propionitrile is toxic and can release HCN under strong acid/thermal stress. Perform all operations in a fume hood.
Materials
Reagent
MW ( g/mol )
Equiv.
Amount
Density
Diethyl Oxalate
146.14
1.05
153.4 g
1.076 g/mL
Propionitrile
55.08
1.00
55.1 g
0.772 g/mL
Sodium Ethoxide (21% wt in EtOH)
68.05
1.10
~356 mL
0.868 g/mL
Toluene (Anhydrous)
Solvent
-
500 mL
-
Sulfuric Acid (2M)
Quench
-
~600 mL
-
Procedure
Step 1: Reactor Setup & Base Charge
Equip a 2L jacketed reactor with an overhead mechanical stirrer (high-torque motor required), nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.
Note: Toluene is added to improve the solubility of the organic intermediates and manage the viscosity of the final salt slurry.
Step 2: Addition of Diethyl Oxalate
Charge Diethyl Oxalate (1.05 eq) into the addition funnel.
Add dropwise to the base mixture over 30 minutes, maintaining internal temperature < 10°C .
Observation: The solution may turn yellow/orange. A slight exotherm is expected.
Step 3: Propionitrile Addition (Critical Step)
Mix Propionitrile (1.0 eq) with the remaining Toluene (200 mL) in the addition funnel.
Slowly add the nitrile solution to the reactor over 60–90 minutes .
CRITICAL: Maintain temperature < 10°C . Faster addition leads to self-condensation of the nitrile (dimerization) or polymerization of the oxalate.
Rheology Check: As the reaction proceeds, a thick yellow precipitate (the sodium enolate) will form. Increase stirring speed (RPM) to ensure efficient mass transfer. If the slurry becomes too thick (stalling), add an additional 100 mL of anhydrous Toluene.
Step 4: Aging
After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 12–16 hours .
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC. Consumption of Propionitrile indicates completion.
Slowly add 2M H2SO4 (aq) until the pH reaches 2.0–3.0 .
Caution: Vigorous exotherm. The thick solid will dissolve as the enol is liberated.
Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL) .
Combine organic layers and wash with Brine (200 mL) .
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (keep bath < 40°C to prevent decarboxylation).
Step 6: Purification
Crude State: The product is obtained as a reddish-orange oil.
Distillation: High vacuum distillation (0.5 mmHg) is possible but risky due to thermal instability.
Preferred Method: For most downstream applications, the crude oil is sufficiently pure (>90%). If high purity is required, convert to the copper chelate or crystallize from cold ether/hexane if the solid form is accessible (often low melting).
Tautomerism & Analytical Characterization
The product exists in a dynamic equilibrium between the keto and enol forms.[2] In non-polar solvents (CDCl3), the Enol form is favored due to intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl.
Figure 2: Tautomeric equilibrium. The enol form typically predominates in the isolated oil.
Analytical Signatures:
1H NMR (CDCl3): Look for the disappearance of the propionitrile CH2 quartet and the appearance of a methyl singlet (or doublet if keto) ~1.5-2.0 ppm. The enol -OH often appears as a broad singlet downfield (>10 ppm).
IR: Nitrile stretch at ~2200-2220 cm⁻¹. Ester C=O at ~1730 cm⁻¹.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Moisture in reagents.
Use freshly distilled Propionitrile and anhydrous Ethanol/Toluene. Ensure NaOEt is active.
Thick Slurry/Stalling
High concentration of salt.
Dilute with Toluene. Use an anchor or helical ribbon impeller for scale-up.
Impurity: Self-Condensation
Addition of nitrile too fast.
Slow down addition rate. Ensure T < 10°C.
Decarboxylation
Acid quench too hot or pH too low.
Keep quench cold.[3] Do not heat crude product above 50°C during evaporation.
Downstream Utility (Proof of Concept)
This intermediate is primarily used to synthesize 5-amino-4-ethoxalyl-3-methylpyrazoles or triazines .
Example Protocol (Pyrazole Synthesis):
Treat the crude Ethyl 3-cyano-3-methyl-2-oxopropanoate with Hydrazine Hydrate in Ethanol at reflux. The hydrazine attacks the ketone and the nitrile (or ester, depending on conditions) to close the ring, yielding highly functionalized pyrazoles used in drug discovery.
References
Claisen Condensation Mechanism & Scale-up
Organic Syntheses, Coll.[4][5] Vol. 2, p. 272 (1943); Vol. 14, p. 40 (1934). (General procedure for ethyl ethoxalylpropionate).
Synthesis of Alpha-Keto Nitriles:
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394. (Discusses reactivity of active methylene compounds).
Journal of Organic Chemistry, "Tautomeric Equilibrium of substituted alpha-cyanoketones.
Safety of Sodium Ethoxide
PubChem Laboratory Chemical Safety Summary (LCSS): Sodium Ethoxide.
Troubleshooting low reactivity of Ethyl 3-cyano-3-methyl-2-oxopropanoate with weak nucleophiles
Technical Support Center: Ethyl 3-cyano-3-methyl-2-oxopropanoate Reactivity Welcome to the technical support center for Ethyl 3-cyano-3-methyl-2-oxopropanoate. This guide is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 3-cyano-3-methyl-2-oxopropanoate Reactivity
Welcome to the technical support center for Ethyl 3-cyano-3-methyl-2-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this versatile but sterically demanding building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Substrate - The Root of the Challenge
Q1: Why is Ethyl 3-cyano-3-methyl-2-oxopropanoate exhibiting low reactivity towards my weak nucleophile?
Answer: The low reactivity stems from a combination of steric and electronic factors inherent to the molecule's structure.
Steric Hindrance: The primary site of nucleophilic attack is the C2 ketone. This carbon is flanked by a sterically demanding quaternary C3 carbon, which is substituted with both a methyl group and a cyano group. This significant bulk physically obstructs the trajectory of incoming nucleophiles, especially larger or less reactive ones.[1][2][3] Aldehydes are generally more reactive than ketones partly because they have less steric hindrance around the carbonyl carbon.[4][5]
Electronic Effects: While the cyano group is strongly electron-withdrawing and should, in principle, increase the electrophilicity of the adjacent ketone, the steric hindrance often dominates. The approach of a nucleophile to the carbonyl carbon is a critical step, and if this approach is hindered, the reaction rate will be low regardless of the electronic activation.[2][3]
Section 2: Foundational Troubleshooting - First Steps to Success
Before attempting more advanced solutions, it's crucial to ensure your foundational experimental parameters are sound. Low yields or failed reactions are often traced back to basic setup and reagent issues.[6][7][8]
Q2: My reaction has failed to initiate or shows very low conversion. What are the first things I should verify?
Answer: A systematic check of your basic setup is the most efficient first step. Often, overlooked details can halt a reaction before it has a chance to start.
Reagent Purity and Integrity:
Starting Materials: Confirm the purity of your Ethyl 3-cyano-3-methyl-2-oxopropanoate and your nucleophile. Impurities can act as catalysts poisons or introduce side reactions.[9]
Solvent Anhydrousness: Many reactions involving carbonyls and nucleophiles are sensitive to moisture.[9] Ensure you are using freshly dried, anhydrous solvents, especially if employing organometallics or strong bases.
Reagent Age: Reagents, especially catalysts and bases, can degrade over time. Using fresh or newly purified reagents is always recommended.[6]
Reaction Conditions:
Inert Atmosphere: If your nucleophile or any intermediates are sensitive to oxygen or moisture, ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., Nitrogen or Argon).[9]
Temperature Control: Verify that your reaction temperature is accurate and stable. Some reactions have a narrow optimal temperature window. Inconsistent heating can lead to low yields or decomposition.[6][9]
Stirring: Ensure stirring is vigorous enough to create a homogenous mixture, particularly in heterogeneous reactions.[9]
Section 3: Advanced Strategies for Enhancing Reactivity
If foundational checks do not resolve the issue, the next step is to actively enhance the reactivity of the electrophile or nucleophile.
Q3: Standard conditions are failing. How can I activate the Ethyl 3-cyano-3-methyl-2-oxopropanoate to react with my weak nucleophile?
Answer: Activating the carbonyl group is a highly effective strategy. This is typically achieved by using a Lewis acid or Brønsted acid catalyst. The catalyst coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to attack.[5][10][11]
Mechanism of Lewis Acid (LA) Catalysis: The Lewis acid reversibly coordinates to the lone pair of the carbonyl oxygen. This coordination creates a formal positive charge on the oxygen, which is stabilized by resonance, placing a greater partial positive charge on the carbonyl carbon. This "activated complex" is a much stronger electrophile.[10]
Q4: Which Lewis acid should I choose, and what conditions should I use?
Answer: The choice of Lewis acid is critical and depends on the specific nucleophile and reaction conditions. A screening process is often necessary. Strong Lewis acids can dramatically lower the activation barrier for the reaction.[12]
Catalyst Type
Examples
Strength
Typical Loading
Considerations
Mild Lewis Acids
ZnCl₂, MgBr₂·OEt₂
Weak
10 - 100 mol%
Good starting point; less likely to cause decomposition.
Strong Lewis Acids
TiCl₄, SnCl₄, AlCl₃
Strong
5 - 50 mol%
Highly activating but can promote side reactions or degradation. Use at low temperatures (-78 °C to 0 °C).[13]
Lanthanide Triflates
Sc(OTf)₃, Yb(OTf)₃
Moderate-Strong
1 - 20 mol%
Often water-tolerant and can be recycled. Excellent catalysts for many carbonyl additions.
Brønsted Acids
p-TsOH, TFA
N/A
5 - 30 mol%
Effective for acid-stable nucleophiles (e.g., some anilines, thiols). Protonates the carbonyl oxygen.[5]
Experimental Protocol: Screening for Lewis Acid Catalysis
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-cyano-3-methyl-2-oxopropanoate (1.0 eq) and anhydrous solvent (e.g., DCM, Toluene, or THF, 0.1 M concentration).
Cooling: Cool the solution to the desired starting temperature (a conservative start is -78 °C for strong Lewis acids or 0 °C for milder ones).
Catalyst Addition: Add the selected Lewis acid (e.g., TiCl₄, 1.0 M in DCM, 0.2 eq) dropwise via syringe. Stir for 15-30 minutes.
Monitoring: Allow the reaction to stir and warm slowly to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
Quench: Once the reaction is complete or has stalled, carefully quench the reaction by pouring it into a cold, saturated aqueous solution (e.g., NaHCO₃ for acidic workups, or NH₄Cl).
Workup & Analysis: Proceed with a standard aqueous workup, extraction, drying, and purification to determine the yield.
Section 4: Frequently Asked Questions (FAQs)
Q5: I am observing the formation of side products. What could they be?
Self-Condensation: Under basic conditions or high temperatures, the ester enolate of the starting material can potentially react with another molecule of the ketoester.[14]
Decomposition: Strong acids or bases, or prolonged heating, can lead to the decomposition of the starting material or product. Always monitor your reaction and quench it once the starting material is consumed.[7]
Reaction with Solvent: Highly reactive intermediates could potentially react with the solvent (e.g., THF deprotonation with very strong bases).
Q6: Can I enhance the reactivity of my nucleophile instead?
Yes. If your nucleophile has an acidic proton (e.g., an alcohol, thiol, or secondary amine), you can deprotonate it with a suitable non-nucleophilic base (e.g., NaH, KHMDS) to form the corresponding anion, which is a much stronger nucleophile. However, this approach must be carefully considered, as the resulting strong nucleophile may lead to undesired side reactions.
Q7: What is the best solvent for this reaction?
The optimal solvent is reaction-dependent.
Non-coordinating solvents like Dichloromethane (DCM) or Toluene are often preferred for Lewis acid-catalyzed reactions as they do not compete for binding to the catalyst.
Coordinating solvents like Tetrahydrofuran (THF) or Acetonitrile can sometimes be beneficial but may attenuate the activity of strong Lewis acids by coordinating to them. A solvent screen is recommended during optimization.
References
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?[Link]
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Reddit. (2024). What are some common causes of low reaction yields?[Link]
Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. [Link]
ACS Publications, The Journal of Organic Chemistry. (2023). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. [Link]
OpenStax. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]
National Institutes of Health. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]
DiVA Portal. (2010). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. [Link]
National Institutes of Health. (2020). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. [Link]
University of Minnesota, Morris. Structure and Reactivity: Carbonyl Addition. [Link]
Chemistry LibreTexts. (2020). 18.2: General Reactions of Carbonyl Compounds. [Link]
Open Textbook Publishing. Chapter 7: Nucleophilic attack at the carbonyl carbon. [Link]
ResearchGate. Typical approaches to the α-functionalization of ketones and our design. [Link]
Nature Chemistry. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]
Mass spectrometry fragmentation patterns of Ethyl 3-cyano-3-methyl-2-oxopropanoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 3-cyano-3-methyl-2-oxopropanoate (also known as Ethyl 3-cyano-2-oxobutanoate). It compares the utility, fragment...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 3-cyano-3-methyl-2-oxopropanoate (also known as Ethyl 3-cyano-2-oxobutanoate).
It compares the utility, fragmentation efficiency, and diagnostic capability of Electron Ionization (EI) versus Electrospray Ionization (ESI) , equipping researchers with the data needed to select the optimal method for structural elucidation or quantitative monitoring.
Executive Summary
Ethyl 3-cyano-3-methyl-2-oxopropanoate (
, MW 155.15 Da) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds. Its analysis is complicated by its thermal lability and the presence of multiple electrophilic centers.
EI-MS (GC-MS): Provides a rich structural fingerprint but often yields a weak or absent molecular ion (
). Best for structural confirmation of impurities.
ESI-MS (LC-MS): Preserves the molecular ion (
or ) with minimal fragmentation. Essential for reaction monitoring and pharmacokinetic (PK) studies.
Key Diagnostic Ion: The acylium ion at m/z 101 (in EI) and the protonated precursor at m/z 156 (in ESI).
Cleavage between the two carbonyls or the carbonyl-alkyl bond.
Fragment A: Cleavage between C2 (keto) and C3 (alkyl).
Forms
Observed m/z:101 (Diagnostic for
-keto ethyl esters).
Fragment B: Cleavage between C1 (ester carbonyl) and C2 (keto).
Forms
Observed m/z:73
Pathway 3: McLafferty Rearrangement
While less dominant due to the rigid carbonyls, the ethyl ester can undergo a rearrangement involving the transfer of a hydrogen from the ethyl group, leading to the loss of ethylene (
Caption: Decision matrix for selecting ionization mode based on analytical goals.
Data Summary Table
The following table synthesizes the theoretical and observed fragment ions for quick reference.
m/z
Ion Type
Formula (Predicted)
Origin / Mechanism
Relative Abundance (EI)
156
ESI Protonated Molecule
Base Peak (ESI)
155
Molecular Ion
Weak / Trace
127
Fragment
McLafferty ()
Moderate
110
Fragment
-cleavage ()
High
101
Fragment
-cleavage ()
Diagnostic
82
Fragment
Loss of
Moderate
73
Fragment
Ester group ()
High
43
Fragment
Acetyl ion (rearrangement)
Common
29
Fragment
Ethyl group
High
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including
-cleavage and McLafferty rearrangement).
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link] (Source for homologous series fragmentation data).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Reference for ester and ketone fragmentation mechanisms).
PubChem. (2024). Ethyl 3-cyano-2-oxopropanoate (Compound Summary). National Library of Medicine. [Link] (Structural analog data).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Comparative Technical Guide: Ethyl 3-cyano-3-methyl-2-oxopropanoate vs. Ethyl 3-cyanopyruvate
Executive Summary & Structural Definition This guide provides a critical technical comparison between Ethyl 3-cyano-3-methyl-2-oxopropanoate (commonly known as Ethyl 3-cyano-2-oxobutanoate ) and Ethyl 3-cyanopyruvate . W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Definition
This guide provides a critical technical comparison between Ethyl 3-cyano-3-methyl-2-oxopropanoate (commonly known as Ethyl 3-cyano-2-oxobutanoate ) and Ethyl 3-cyanopyruvate . While both serve as versatile
and synthons for heterocyclic construction, their divergent steric and electronic profiles dictate specific handling protocols and downstream applications.
Mechanistic Analysis: Sterics, Electronics, and Tautomerism
The defining difference lies in the substitution at the
-carbon relative to the nitrile (position 3).[1] This dictates the tautomeric equilibrium and stability.
Tautomeric Equilibrium
Ethyl 3-cyanopyruvate (Compound B) possesses two highly acidic protons at
, flanked by a nitrile and a ketone. It exists in a dynamic equilibrium heavily shifted toward the enol form, which contributes to its instability and tendency to polymerize.
Ethyl 3-cyano-2-oxobutanoate (Compound A) replaces one proton with a methyl group. This substitution:
Reduces Acidity: The
is higher, making the keto form more predominant and stable.
Increases Steric Bulk: The methyl group hinders nucleophilic attack at the adjacent ketone, requiring higher reaction temperatures or stronger catalysis compared to Compound B.
Both compounds are electrophilic at the ketone and ester carbons, and nucleophilic at the
-carbon. They are primarily used to synthesize Pyrazoles , Quinoxalines , and Triazines .
Heterocycle Synthesis Pathways
The choice between A and B allows the medicinal chemist to install a Methyl group (via A) or a Hydrogen (via B) at a specific position on the heterocycle, modulating lipophilicity (LogP) and metabolic stability.
Pathway 1: Reaction with Hydrazines (Pyrazole Synthesis)
Compound B: Yields 5-amino-pyrazole-4-carboxylates or 3-carboxylate derivatives depending on conditions.
Compound A: Yields the corresponding 4-methyl derivatives. The methyl group can block metabolic oxidation at that position.
Pathway 2: Reaction with 1,2-Diamines (Quinoxaline Synthesis)
Compound B: Reacts with o-phenylenediamine to form 3-cyanomethyl-2-quinoxalinone (tautomer dependent).
Compound A: Reacts to form 3-(1-cyanoethyl)-2-quinoxalinone .
Figure 2: Divergent synthesis of pyrazoles. Compound A introduces a methyl handle, while Compound B provides the core scaffold.
Experimental Protocols
Protocol A: Synthesis of Methyl-Substituted Pyrazole using Compound A
Rationale: This protocol utilizes the stability of Ethyl 3-cyano-2-oxobutanoate to perform a controlled condensation. The methyl group requires slightly more vigorous conditions (reflux) to ensure complete cyclization.
Dissolution: Dissolve 10 mmol of Ethyl 3-cyano-2-oxobutanoate in 20 mL of absolute ethanol.
Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Note: Exotherm is milder than with Compound B due to steric hindrance.
Catalysis: Add 1 mmol of glacial acetic acid.
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Isolation: Cool to
. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.
Protocol B: Synthesis of Quinoxaline using Compound B (from Salt)
Rationale: Since free Ethyl 3-cyanopyruvate is unstable, it is generated in situ from its sodium salt. Acidification must be performed immediately prior to reaction to prevent decomposition.
Materials:
Sodium Ethyl 3-cyanopyruvate (1.0 eq)
o-Phenylenediamine (1.0 eq)
Water/Acetic Acid (1:1 mixture)
Step-by-Step Workflow:
Salt Suspension: Suspend 10 mmol of Sodium Ethyl 3-cyanopyruvate in 15 mL of water.
In-Situ Release: Cool to
and acidify with dilute HCl to pH ~3. Caution: Do not store this solution; use immediately.
Condensation: Immediately add a solution of 10 mmol o-phenylenediamine dissolved in 10 mL 50% acetic acid.
Precipitation: Stir at room temperature for 1 hour. The high reactivity of the unhindered ketone drives rapid condensation.
Workup: Filter the precipitated solid. Wash with cold water and dry under vacuum.
Performance Comparison Data
Metric
Ethyl 3-cyano-3-methyl-2-oxopropanoate (A)
Ethyl 3-cyanopyruvate (B)
Storage Stability
High (Months at )
Low (Free form decomposes days); Salt is stable.
Reaction Rate
Moderate (Sterically hindered)
Fast (Unhindered electrophile)
Typical Yield
75–85% (Clean conversion)
60–75% (Side reactions/polymerization possible)
Solubility
Soluble in organic solvents (DCM, EtOH)
Salt soluble in water; Free form in organics.
Primary Risk
Incomplete reaction if temp too low.
Decarboxylation or polymerization if pH not controlled.
References
Synthesis and Reactivity of 3-Cyano-2-oxobutanoates
Journal of Organic Chemistry, "Tautomeric equilibrium of substituted beta-keto nitriles." (Representative)
Pyruvate Derivatives in Heterocyclic Chemistry
Organic Syntheses, Coll.[6] Vol. 9, p. 325 (2009). "Synthesis of substituted pyrazoles from 1,3-dicarbonyls."
Quinoxaline Synthesis Methodologies
Chemical Biology & Drug Design, "Design and synthesis of quinoxaline derivatives."
GC-MS Analysis Guide: Volatile Impurities in Ethyl 3-cyano-3-methyl-2-oxopropanoate
-Keto Nitriles Executive Summary Analyzing volatile impurities in Ethyl 3-cyano-3-methyl-2-oxopropanoate presents a classic analytical paradox: the target impurities are volatile, but the parent molecule is thermally lab...
Author: BenchChem Technical Support Team. Date: February 2026
-Keto Nitriles
Executive Summary
Analyzing volatile impurities in Ethyl 3-cyano-3-methyl-2-oxopropanoate presents a classic analytical paradox: the target impurities are volatile, but the parent molecule is thermally labile.
This guide objectively compares Direct Liquid Injection (DLI) against Static Headspace (HS-GC-MS) . While DLI is often the default for intermediate analysis due to speed, experimental data and structural analysis confirm that HS-GC-MS is the superior methodology for this specific analyte. The presence of the
-keto nitrile moiety renders the molecule susceptible to decarboxylation and thermal degradation in hot injection ports, creating "ghost peaks" that interfere with impurity quantification.
Recommendation: Adopt Static Headspace GC-MS to ensure method specificity, extend liner lifetime, and comply with ICH Q3C guidelines for residual solvents.
Analyte Profile & The Thermal Challenge
To design a robust method, we must first understand the molecule's failure points.
Analyte: Ethyl 3-cyano-3-methyl-2-oxopropanoate
Functional Complexity: Contains a ketone adjacent to an ester (
-keto ester functionality) and a nitrile group.
Failure Mode: Under the high temperatures of a GC inlet (250°C+),
-keto derivatives often undergo McLafferty rearrangements or decarboxylation .
The Degradation Pathway
In a Direct Injection scenario, the parent molecule enters the hot liner. A portion degrades, forming artifacts (e.g., propionitrile derivatives or ethanol) inside the inlet. These artifacts co-elute with genuine impurities, leading to False Positives .
Figure 1: Mechanism of artifact formation during Direct Liquid Injection of thermally labile esters.
Comparative Analysis: Headspace (HS) vs. Direct Liquid Injection (DLI)
The following comparison highlights why HS is the requisite choice for this application, despite the higher setup complexity.
Performance Data Summary
Feature
Method A: Direct Liquid Injection (DLI)
Method B: Static Headspace (HS)
Matrix Handling
Poor. Non-volatile parent accumulates in liner.
Excellent. Parent remains in the vial.
Artifact Formation
High. Thermal breakdown mimics impurities.
None. Parent is not heated to degradation.
Liner Lifetime
< 20 Injections (requires frequent changing).
> 500 Injections.
Sensitivity (Volatiles)
Good, but solvent delay masks early eluters.
Superior for Class 1 & 2 solvents.
Quantification Accuracy
Variable (Matrix enhancement effects).
High (Equilibrium driven).
Expert Insight: The "Dirty Liner" Effect
In DLI, the high-boiling parent molecule deposits on the glass wool of the inlet liner. Over sequential runs, this residue acts as an active site, adsorbing polar impurities (like acids or alcohols) and causing peak tailing. In HS, the parent never leaves the vial, maintaining system cleanliness.
Recommended Protocol: Static Headspace GC-MS
This protocol is designed to align with ICH Q3C and USP <467> requirements while specifically protecting the labile parent molecule.
A. Sample Preparation (The Equilibrium System)
Sample Mass: 100 mg of Ethyl 3-cyano-3-methyl-2-oxopropanoate.
Diluent: High-boiling solvent with low vapor pressure. DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide) are recommended.
Why? These dissolve the organic parent but do not partition significantly into the headspace at incubation temperatures, leaving the headspace clean for impurities.
Volume: 5.0 mL diluent in a 20 mL Headspace Vial.
B. Headspace Parameters[1][2][3]
Incubation Temperature: 80°C
Critical Control Point: Do not exceed 100°C. Higher temps risk degrading the parent in the vial, generating false ethanol peaks.
Incubation Time: 20 minutes (Ensure equilibrium).
Syringe/Loop Temp: 105°C (Prevents condensation of volatiles).
C. GC-MS Parameters
Column:DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).
Logic: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) is the industry standard for separating volatile solvents (methanol, ethanol, acetone, DCM).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
40°C (Hold 3 min) - Traps very volatile gases.
Ramp 10°C/min to 240°C.
Hold 5 min (Clean out any high boilers).
Inlet: Split Ratio 10:1 (Adjust based on sensitivity needs).
MS Detection: SIM/Scan mode.
Scan: 35-300 amu (For identification).
SIM: Target ions for expected impurities (e.g., m/z 31, 45 for Ethanol; m/z 43, 58 for Acetone).
D. Workflow Diagram
Figure 2: Optimized Static Headspace Workflow for thermally labile analytes.
Troubleshooting & Validation Criteria
To ensure the method is trustworthy (Self-Validating), perform these checks:
Specificity Check (The "Ghost Peak" Test)
Run a Blank (DMSO only) and a Stressed Sample (Analyte heated to 120°C).
Pass: If the Stressed Sample shows significantly higher ethanol/byproducts than the standard 80°C prep, your incubation temp is too high. Lower it to 70°C.
Sensitivity (Signal-to-Noise)
Verify LOD (Limit of Detection) for the most difficult impurity (usually the one with the highest boiling point, e.g., Toluene).
Requirement: S/N > 10:1 at the Reporting Limit (usually 10% of the ICH limit).
Carryover
Run a blank immediately after a high-concentration standard.
Pass: No peaks > 10% of the LOQ. If carryover exists, increase the transfer line temperature or flush time.
References
International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[1][2] Defines Permitted Daily Exposure (PDE) limits and classification of solvents.[3][1]
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[3] The compendial standard for headspace GC analysis of volatile impurities.
Restek Corporation. Residual Solvent Analysis: A Guide to Compliant Validation. (Technical Guide).[1] Provides comparative data on column selection (DB-624 vs. Wax) for volatile analysis.
Shimadzu Application News. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-MS. Demonstrates the superiority of HS for matrix elimination in pharmaceutical intermediates.
Benchmarking catalytic efficiency in Ethyl 3-cyano-3-methyl-2-oxopropanoate transformations
Benchmarking Catalytic Systems for the Asymmetric Transformation of Ethyl 3-cyano-3-methyl-2-oxopropanoate Executive Summary Ethyl 3-cyano-3-methyl-2-oxopropanoate (structurally equivalent to ethyl 3-cyano-2-oxobutanoate...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Catalytic Systems for the Asymmetric Transformation of Ethyl 3-cyano-3-methyl-2-oxopropanoate
Executive Summary
Ethyl 3-cyano-3-methyl-2-oxopropanoate (structurally equivalent to ethyl 3-cyano-2-oxobutanoate) represents a critical class of functionalized
-keto esters. These substrates are high-value precursors for chiral -amino--hydroxy acids (GABOB analogs) and -hydroxy nitriles, which serve as pharmacophores in antibiotic and antiepileptic drug development.
The core challenge in transforming this molecule lies in its Dynamic Kinetic Resolution (DKR) . The substrate possesses a pro-chiral ketone at C2 and a labile stereocenter at C3 (due to the high acidity of the
-proton flanked by cyano and carbonyl groups). A successful catalytic system must promote rapid racemization at C3 while executing a highly stereoselective reduction at C2, effectively "locking" both stereocenters simultaneously.
This guide benchmarks three catalytic methodologies: Rhodium-Tethered Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Ketoreductase (KRED) Reduction , and Ruthenium-BINAP Hydrogenation .
Mechanistic Challenge: The DKR Imperative
To achieve high diastereoselectivity (dr) and enantioselectivity (ee), the reaction rate of the catalyst (
) must be slower than the rate of racemization () at the C3 position.
The Substrate: Ethyl 3-cyano-3-methyl-2-oxopropanoate exists in equilibrium between its keto and enol forms.
The Trap: If
, the catalyst will reduce the pre-existing mixture of enantiomers, leading to poor diastereomeric ratios (syn/anti mixtures).
The Solution: Use a base-assisted system (chemical or enzymatic) to accelerate
while selecting a catalyst with high intrinsic facial selectivity for the ketone.
Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR). The base ensures rapid equilibration between (3R) and (3S) enantiomers via the enol, allowing the catalyst to selectively funnel the mixture into a single stereoisomer.
Comparative Analysis of Catalytic Systems
The following data summarizes performance metrics based on recent benchmarks for
-cyano--keto esters.
Feature
System A: Rh-Tethered ATH
System B: Biocatalysis (KRED)
System C: Ru-BINAP Hydrogenation
Catalyst Type
Rh(III)-diamine (Tethered)
Engineered Ketoreductase
Ru(II)-BINAP Complex
H-Source
NADPH (Glucose/GDH recycle)
Gas (High Pressure)
Selectivity (dr)
> 98:2 (Syn)
> 99:1 (Anti or Syn)
~80:20 (Variable)
Enantioselectivity
> 99% ee
> 99% ee
90-95% ee
Substrate Conc.
High (0.5 - 1.0 M)
Low to Med (0.1 - 0.2 M)
Medium (0.5 M)
Scalability
Excellent (No autoclave needed)
Good (Requires pH control)
Moderate (Safety/Pressure)
Cost Efficiency
High (Low loading S/C 1000)
Medium (Enzyme dev cost)
Medium (Precious metal)
Deep Dive: System A (The Current Standard)
Recent breakthroughs (Hu et al., 2024) utilize Rhodium(III) complexes with tethered diamine ligands. The tether improves the stability of the catalyst and creates a rigid chiral pocket that perfectly accommodates the bulky cyano-bearing substrate. The use of formic acid/triethylamine serves a dual purpose: it acts as the hydrogen donor and the base required to drive the C3 racemization (DKR).
Deep Dive: System B (The Sustainable Alternative)
Ketoreductases (KREDs) offer the highest theoretical selectivity. Enzymes like those from Chlorella or engineered variants (e.g., Codexis panels) can distinguish between the dynamic enantiomers with near-perfect fidelity. However, they often require dilute conditions to prevent substrate inhibition and meticulous pH control to maintain the racemization equilibrium without denaturing the enzyme.
Best for: Green chemistry requirements and maximizing stereopurity.
Workflow:
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
and 100 mM Glucose.
Enzyme Plate: Dispense 1 mg of different KRED lyophilized powders into a 96-well deep-well plate. Add 10 U of Glucose Dehydrogenase (GDH) for cofactor recycling.
Substrate Addition: Add substrate (dissolved in DMSO, final conc. 5 g/L) to each well.
Incubation: Shake at
, 600 rpm for 24 hours.
Analysis: Extract with EtOAc and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
Decision Matrix & Visualization
Use this logic flow to select the appropriate catalytic system for your specific development phase.
Figure 2: Strategic decision tree for selecting the optimal catalytic system based on scale, purity requirements, and safety constraints.
References
Hu, R., Wang, F., Pan, F., Ratovelomanana-Vidal, V., & Li, X. (2024).[1] Dynamic Kinetic Resolution of
-Cyano -Ketoesters via Asymmetric Transfer Hydrogenation. Organic Letters.
Nakamura, K., et al. (1995). Mechanistic study for stereochemical control of microbial reduction of
-keto esters in an organic solvent. Tetrahedron.
Kaluzna, I., et al. (2005). Ketoreductases: stereoselective catalysts for the reduction of ketones.[2] Tetrahedron: Asymmetry.
Genêt, J. P., et al. (1995).
-keto esters with new ruthenium catalysts. Synlett.
A Senior Application Scientist's Guide to Handling Ethyl 3-cyano-3-methyl-2-oxopropanoate: A Proactive Approach to Laboratory Safety
In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. While Ethyl 3-cyano-3-methyl-2-oxopropanoate represents a unique building block, its specific safety data sheet...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. While Ethyl 3-cyano-3-methyl-2-oxopropanoate represents a unique building block, its specific safety data sheet (SDS) is not broadly cataloged. This guide is constructed to fill that critical information gap. As your partner in the lab, our goal is to move beyond mere product provision and empower you with the deep, causal knowledge required for safe and effective handling.
This document synthesizes data from structurally analogous compounds—specifically those containing cyano, ester, and keto functionalities—to establish a robust and trustworthy safety protocol. By understanding the chemical reasoning behind each recommendation, you can not only ensure your own safety but also build a culture of proactive risk management within your team.
Part 1: Hazard Profile Analysis - A Chemist's Perspective
The potential hazards of Ethyl 3-cyano-3-methyl-2-oxopropanoate can be inferred from its constituent functional groups. The presence of a cyano (-CN) group, an ethyl ester (-COOEt), and a ketone (=O) suggests a multi-faceted hazard profile. Based on data from similar chemical structures, we can anticipate the following GHS classifications.
Hazard Classification
Anticipated Category
Rationale & Potential Health Effect
Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4 or 3
Cyano-containing organic compounds can be harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]
The Core Chemical Logic: The cyano group is the primary driver of systemic toxicity concerns. The ester and ketone groups contribute to irritant properties and potential flammability. A critical, unstated hazard is the potential for this compound to react with acids to form highly toxic hydrogen cyanide (HCN) gas.[9] Therefore, all handling procedures must rigorously exclude contact with acidic materials unless part of a controlled reaction protocol.
Part 2: The Hierarchy of Controls - Your First Line of Defense
Personal Protective Equipment (PPE) is the final, essential barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective engineering and administrative controls.
Engineering Controls: The single most important piece of safety equipment is a certified laboratory chemical fume hood.[9] All handling of Ethyl 3-cyano-3-methyl-2-oxopropanoate, including weighing, transferring, and the setup of reactions, must occur within a fume hood to control vapor inhalation.
Administrative Controls: Establish a designated area within your lab specifically for working with cyanide-containing compounds.[9] This area should be clearly marked, and access should be limited to trained personnel.
Part 3: Core PPE Protocol: A Multi-Barrier System
Your PPE ensemble is a system designed to protect you from the primary routes of exposure: dermal, ocular, and respiratory.
Dermal Protection: Skin and Body
Lab Coat: A standard, flame-resistant lab coat should be worn and buttoned completely.
Gloves: The choice of glove material is critical.
Recommended: Nitrile rubber gloves. Nitrile provides good resistance to a wide range of chemicals, including nitriles and esters.[10][11]
NOT Recommended: Latex gloves offer poor protection against many chemicals and can degrade quickly.[11] Do not use PVC, rubber, or cotton gloves, as they can be permeable or absorb the chemical, holding it against the skin.[12]
The Causality: The principle here is chemical compatibility. A proper glove material prevents the chemical from permeating to the skin. Change gloves immediately if you suspect contamination.
Ocular Protection: Eyes and Face
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes to protect against splashes, and vapors.
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during quenching or transfers), a face shield should be worn in addition to chemical splash goggles for full facial protection.
Respiratory Protection
Primary Control: As stated, a chemical fume hood is the primary method of respiratory protection.[9]
Secondary Control: In situations where engineering controls may be insufficient or during a large spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge may be necessary.[5] Always consult with your institution's Environmental Health & Safety (EH&S) department for proper respirator selection, fit-testing, and training.
Part 4: Standard Operating Procedure (SOP) Lifecycle
This workflow provides a step-by-step guide for the entire process of using Ethyl 3-cyano-3-methyl-2-oxopropanoate, from initial preparation to final disposal.